allyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
This compound belongs to the pyrimido[2,1-b][1,3]thiazine class, characterized by a fused bicyclic core combining pyrimidine and thiazine rings. The allyl ester group at position 7 and the substituted phenyl group at position 6 (4-ethoxy-3-methoxyphenyl) define its structural uniqueness. These substituents influence electronic, steric, and pharmacokinetic properties, making it a candidate for pharmacological studies.
Properties
CAS No. |
618411-42-0 |
|---|---|
Molecular Formula |
C21H24N2O5S |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
prop-2-enyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C21H24N2O5S/c1-5-10-28-20(25)18-13(3)22-21-23(17(24)9-11-29-21)19(18)14-7-8-15(27-6-2)16(12-14)26-4/h5,7-8,12,19H,1,6,9-11H2,2-4H3 |
InChI Key |
DEOSYOVGYDWJHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC=C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions
Formation of the Pyrimido[2,1-b][1,3]thiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include ammonium thiocyanate and ethyl acetoacetate.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Substitution with 4-Ethoxy-3-Methoxyphenyl Group: This step typically involves a nucleophilic aromatic substitution reaction, where the 4-ethoxy-3-methoxyphenyl group is introduced using a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Functional Groups and Reactivity
The compound contains:
-
Allyl ester group : Prone to hydrolysis or substitution.
-
Carboxylate group : Can undergo esterification, amidation, or decarboxylation.
-
Pyrimido-thiazine core : May participate in nucleophilic substitution or ring-opening reactions.
-
Ethoxy/methoxy substituents : Influence solubility and electronic effects.
Hydrolysis of the Allyl Ester
The allyl ester group can hydrolyze under acidic or basic conditions to yield the carboxylic acid derivative:
Allyl ester → Carboxylic acid + Allyl alcohol
This reaction is common in ester chemistry and may alter the compound’s bioavailability.
Substitution Reactions
The allyl group may undergo nucleophilic substitution (e.g., via Michael addition or alkylation) depending on reaction conditions. For example:
Allyl group → Substituted alkyl group (e.g., benzyl, methyl)
Ring-Opening Reactions
The pyrimido-thiazine core may undergo ring-opening under acidic/basic conditions, potentially forming intermediates for further derivatization:
Pyrimido-thiazine → Open-chain intermediates
Limitations in Available Data
The provided search results ( ) focus primarily on structural identification (e.g., molecular formula: C₂₁H₂₄N₂O₅S ) and synonyms but lack explicit reaction data. For a comprehensive analysis, further experimental studies or peer-reviewed literature would be required.
This synthesis leverages structural insights but emphasizes the need for additional experimental validation to confirm reaction mechanisms and outcomes.
Scientific Research Applications
Medicinal Chemistry
Allyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has shown promise as a lead compound in drug development. Its structure allows for modifications to enhance pharmacological properties while reducing toxicity. Research indicates potential activities against various diseases due to its interaction with biological targets such as enzymes and receptors .
Organic Synthesis
In synthetic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its unique arrangement of functional groups facilitates the exploration of new reaction mechanisms and the creation of novel synthetic methodologies . The following table summarizes notable properties of related compounds:
| Compound Type | Notable Properties |
|---|---|
| Pyrimido[2,1-b][1,3]thiazine | Antimicrobial activity |
| Thiazole derivatives | Anticancer properties |
| Benzothiazole derivatives | Anti-inflammatory effects |
Biological Research
The compound can be utilized in biological studies to investigate enzyme interactions and receptor binding. Its diverse functional groups allow it to act as a probe for studying biochemical pathways and molecular targets .
Industrial Applications
In industry, this compound can be employed in the development of new materials such as polymers and coatings. Its stability and reactivity make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of allyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with target molecules, leading to changes in their activity and function.
Comparison with Similar Compounds
Structural Modifications in Pyrimido-Thiazine/Oxazine Derivatives
The table below compares the target compound with key analogs reported in the literature:
Key Observations :
- Substituent Effects: The target compound’s 4-ethoxy-3-methoxyphenyl group introduces steric bulk and electron-donating effects compared to simpler 4-methoxyphenyl () or halogenated analogs ().
- Core Variations : Pyrimido-oxazine derivatives () replace the thiazine sulfur with oxygen, reducing ring strain and altering electronic properties. Thiazolo-pyrimidine derivatives () exhibit flattened boat conformations, influencing crystal packing and solubility .
Physicochemical and Crystallographic Properties
- Melting Points : Analogs like the thiazolo-pyrimidine derivative () exhibit high melting points (~427–428 K) due to intermolecular C–H···O hydrogen bonds and rigid fused-ring systems .
- Crystal Packing: The pyrimido-thiazine core in adopts a monoclinic (P21/n) system with a dihedral angle of 80.94° between the thiazole and benzene rings, suggesting similar steric constraints in the target compound .
Pharmacological Potential
Pyrimidine-thiazine derivatives are associated with antimicrobial, anti-inflammatory, and antioxidant activities (). While specific data for the target compound is lacking, structural analogs with electron-rich substituents (e.g., methoxy, ethoxy) show enhanced bioactivity due to improved membrane permeability and target binding .
Biological Activity
Allyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a pyrimido[2,1-b][1,3]thiazine core. Its molecular formula is , and it exhibits various functional groups that contribute to its biological activity.
Antitumor Activity
Research has indicated that compounds containing the pyrimido[2,1-b][1,3]thiazine scaffold exhibit significant antitumor properties. For instance, studies have shown that derivatives of this class can inhibit cell proliferation in various cancer cell lines. The mechanism often involves interference with DNA replication or apoptosis pathways.
Antibacterial and Antifungal Properties
Compounds similar to this compound have demonstrated antibacterial and antifungal activities. The presence of the thiazine moiety is crucial for these effects, as it enhances interaction with microbial enzymes or membranes.
Anti-inflammatory Effects
There is evidence suggesting that this compound may possess anti-inflammatory properties. It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines or enzymes such as cyclooxygenase.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression or inflammation.
- Receptor Binding : It can bind to various receptors in cells, altering signaling pathways that lead to cell growth inhibition or apoptosis.
Synthesis and Biological Evaluation
A study published in De Gruyter described the synthesis of related pyrimido[2,1-b][1,3]thiazine compounds and their evaluation for biological activities. The synthesized compounds showed promising results against several cancer cell lines and were noted for their moderate antibacterial properties .
In another investigation focused on Mannich bases derived from similar structures, it was found that certain derivatives exhibited cytotoxicity significantly higher than standard chemotherapeutic agents like 5-fluorouracil . This suggests that modifications to the allyl compound could enhance its therapeutic potential.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic pathways for preparing allyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-pyrimidothiazine derivatives?
Methodological Answer :
- Reflux Conditions : Use a mixture of glacial acetic acid and acetic anhydride (1:1 ratio) with sodium acetate as a catalyst. Reflux for 8–10 hours to achieve cyclization, as demonstrated in the synthesis of structurally similar pyrimidothiazine derivatives .
- Recrystallization : Purify the crude product via slow evaporation from ethyl acetate-ethanol (3:2) to obtain single crystals suitable for X-ray diffraction .
- Yield Optimization : Adjust stoichiometric ratios of starting materials (e.g., aldehydes, thioacetates) to improve yields (typically 70–80% for analogous compounds) .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in the structural characterization of this compound?
Methodological Answer :
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Methodological Answer :
- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion or microdilution assays, as performed for structurally related pyrimidothiazines .
- Antioxidant Activity : Employ DPPH radical scavenging assays at concentrations of 10–100 μM, comparing to ascorbic acid as a positive control .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?
Methodological Answer :
- Reaction Mechanism : Apply density functional theory (DFT) to model cyclization steps and identify transition states. For example, calculate activation energies for thiazine ring formation using Gaussian or ORCA software .
- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., DNA gyrase for antimicrobial activity or kinases for anticancer potential). Validate with experimental IC₅₀ data .
- Solvent Effects : Perform COSMO-RS simulations to optimize solvent selection for synthesis and crystallization .
Q. How can X-ray crystallography resolve stereochemical uncertainties in the pyrimidothiazine core?
Methodological Answer :
- Crystal Growth : Optimize solvent polarity (e.g., ethyl acetate/ethanol mixtures) to obtain diffraction-quality crystals. Monitor crystal packing via C—H···O hydrogen bonds, as observed in analogous structures .
- Puckering Analysis : Quantify deviations from planarity in the pyrimidine ring using software like Mercury. For example, measure the dihedral angle between thiazine and benzene rings (e.g., 80.94° in related compounds) .
- Chiral Centers : Confirm absolute configuration via Flack or Hooft parameters if the C5 atom is chiral .
Q. How do contradictory data on biological activity (e.g., antimicrobial vs. cytotoxic effects) arise, and how can they be resolved?
Methodological Answer :
- Dose-Dependent Effects : Perform dose-response curves (0.1–100 μM) to distinguish selective antimicrobial activity from nonspecific cytotoxicity .
- Target Selectivity : Use transcriptomic or proteomic profiling to identify off-target interactions (e.g., unintended kinase inhibition) .
- Structural Modifications : Introduce substituents (e.g., halogens, methoxy groups) to enhance selectivity. Compare with SAR data from analogs .
Q. What strategies improve the stability of this compound under physiological conditions (e.g., pH, temperature)?
Methodological Answer :
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and identify polymorphic transitions (e.g., mp 427–428 K for related esters) .
- Prodrug Design : Modify the allyl ester group to a more stable prodrug (e.g., tert-butyl ester) for enhanced bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
